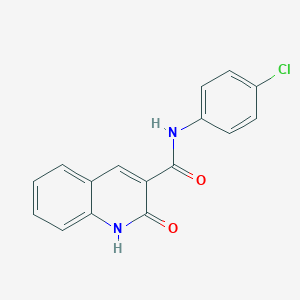
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. CQ has been shown to exhibit antitumor, antimicrobial, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of CQ is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. CQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In addition, CQ has been shown to disrupt the function of lysosomes, cellular organelles involved in the degradation of macromolecules.
Biochemical and Physiological Effects
CQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of bacterial and fungal strains. In addition, CQ has been shown to inhibit the replication of various viruses, including HIV and influenza virus. CQ has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for extended periods of time. In addition, CQ has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations associated with the use of CQ in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of CQ. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is the investigation of its potential use in the treatment of viral infections, including COVID-19. In addition, further studies are needed to elucidate the exact mechanism of action of CQ and to identify its molecular targets.
合成法
The synthesis of CQ involves the reaction of 4-chloroaniline with 2-cyanoacetamide in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization in the presence of a Lewis acid catalyst such as zinc chloride. The final step involves the hydrolysis of the nitrile group to form the carboxamide group. The overall reaction scheme is shown below:
科学的研究の応用
CQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. CQ has been investigated for its potential use in the treatment of various types of cancers, including breast, lung, and colon cancer. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, CQ has been investigated for its potential use in the treatment of viral infections, including HIV, herpes simplex virus, and influenza virus.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOTLJFSUMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)

![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)

![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7516631.png)


![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)
![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)
![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)

![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)